
5-Acetyl-6-amino-1,3-dimethyluracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-6-amino-1,3-dimethyluracil is an organic compound belonging to the class of pyrimidines. It is a derivative of uracil, a naturally occurring nucleobase found in RNA. This compound is characterized by the presence of an acetyl group at the 5-position, an amino group at the 6-position, and two methyl groups at the 1 and 3 positions of the uracil ring. It is a white crystalline solid, soluble in water and some organic solvents, and exhibits significant thermal and chemical stability .
Wirkmechanismus
Target of Action
The primary target of 5-Acetyl-6-amino-1,3-dimethyluracil is DNA oligonucleotides . It has been used as a substitute for thymine in the chemistry of DNA oligonucleotides . This suggests that it may interact with DNA and potentially influence gene expression or replication.
Mode of Action
This compound interacts with its targets through hydrogen bonding . Specifically, it binds as a third strand capable of forming a triple-stranded DNA formation through hydrogen bonding of both amino, carbonyl groups, and ring nitrogens . This unique mode of action allows it to influence the structure of DNA and potentially alter its function.
Biochemical Pathways
It is known to inhibit the incorporation of guanosine into nucleic acids , suggesting that it may interfere with nucleic acid synthesis and potentially disrupt normal cellular processes.
Result of Action
This compound has been reported to have antitumor, antibacterial, and antiviral effects . It is also widely used as a cell cycle inhibitor , suggesting that it may have cytostatic effects. Additionally, it has been shown to cause a partial degree of synchronization for root tip cells of Vicia Fabia in the nuclear stage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5-Acetyl-6-amino-1,3-dimethyluracil involves several steps. One common method starts with the reaction of uracil with methyl formate, followed by amination and formylation reactions to yield the desired product . Another method involves the condensation of cyanoacetic acid with 1,3-dimethylurea, followed by cyclization and acetylation reactions . These reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is optimized to improve reaction yield, shorten reaction time, and reduce the generation of pollutants. The use of vacuum distillation, condensing agents, and staged reactions are common practices to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetyl-6-amino-1,3-dimethyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The amino group at the 6-position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. These reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted uracil derivatives. These products have various applications in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
5-Acetyl-6-amino-1,3-dimethyluracil has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-1,3-dimethyluracil: Similar in structure but lacks the acetyl group at the 5-position.
5,6-Diamino-1,3-dimethyluracil: Contains an additional amino group at the 5-position.
6-Amino-1-methyluracil: Similar but has only one methyl group at the 1-position.
Uniqueness
5-Acetyl-6-amino-1,3-dimethyluracil is unique due to the presence of both an acetyl group and an amino group, which confer distinct chemical and biological properties. These functional groups enhance its ability to interact with nucleic acids and enzymes, making it a valuable compound in medicinal chemistry and biological research .
Eigenschaften
IUPAC Name |
5-acetyl-6-amino-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-4(12)5-6(9)10(2)8(14)11(3)7(5)13/h9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIVTPCAYOUSLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(C(=O)N(C1=O)C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40313080 |
Source


|
| Record name | 5-Acetyl-6-amino-1,3-dimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40313080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32970-32-4 |
Source


|
| Record name | NSC266175 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Acetyl-6-amino-1,3-dimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40313080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

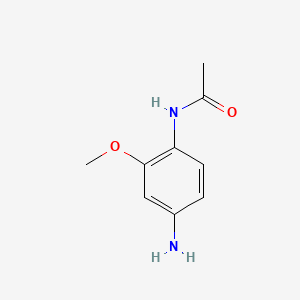
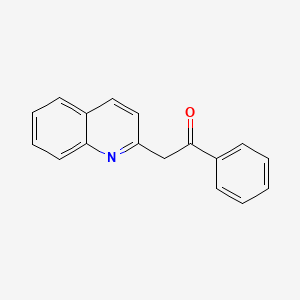
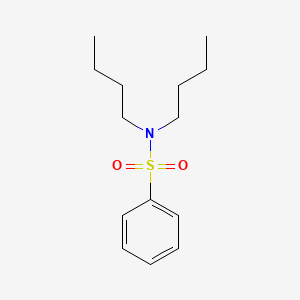
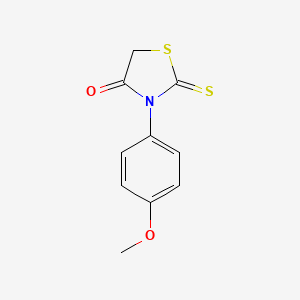
![n-[4-(Acetylamino)phenyl]glycine](/img/structure/B1296016.png)

![[1,2,4]Triazolo[1,5-a]pyridin-8-amine](/img/structure/B1296019.png)
![8-Oxabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1296020.png)
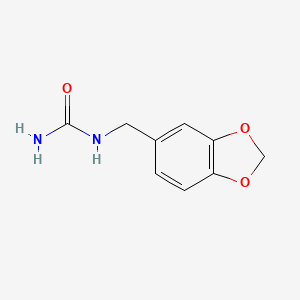

![[(1H-benzimidazol-2-ylmethyl)thio]acetic acid](/img/structure/B1296026.png)


